molecular formula C98H62O12 B13659519 4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)

4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)

Cat. No.: B13659519
M. Wt: 1431.5 g/mol
InChI Key: GKGWJFNTVGTMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a rigid 9,10-dihydro-9,10-[1,2]benzenoanthracene core, a polycyclic aromatic hydrocarbon (PAH) with six peripheral [1,1'-biphenyl]-4-carboxylic acid substituents. The hexakis substitution pattern creates a star-shaped geometry with high symmetry, making it a promising candidate for supramolecular self-assembly, metal-organic frameworks (MOFs), and organic electronics . Its carboxylic acid groups enable coordination with metal ions, while the extended π-conjugated system enhances optoelectronic properties.

Properties

Molecular Formula

C98H62O12

Molecular Weight

1431.5 g/mol

IUPAC Name

4-[4-[5,11,12,17,18-pentakis[4-(4-carboxyphenyl)phenyl]-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]phenyl]benzoic acid

InChI

InChI=1S/C98H62O12/c99-93(100)73-37-13-61(14-38-73)55-1-25-67(26-2-55)79-49-85-86(50-80(79)68-27-3-56(4-28-68)62-15-39-74(40-16-62)94(101)102)92-89-53-83(71-33-9-59(10-34-71)65-21-45-77(46-22-65)97(107)108)81(69-29-5-57(6-30-69)63-17-41-75(42-18-63)95(103)104)51-87(89)91(85)88-52-82(70-31-7-58(8-32-70)64-19-43-76(44-20-64)96(105)106)84(54-90(88)92)72-35-11-60(12-36-72)66-23-47-78(48-24-66)98(109)110/h1-54,91-92H,(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)

InChI Key

GKGWJFNTVGTMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC4=C(C=C3C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7C8=C(C4C9=C7C=C(C(=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C=C(C(=C8)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this hexakis-substituted compound typically involves:

  • Synthesis of the 9,10-dihydro-9,10-benzenoanthracene core or its hexasubstituted derivative.
  • Functionalization of the core at the 2,3,6,7,14,15 positions with appropriate reactive groups.
  • Coupling or attachment of six biphenyl-4-carboxylic acid moieties to the hexasubstituted core, often through esterification or amide bond formation depending on the reactive handles present.

Core Synthesis: Hexasubstituted Dihydrobenzenoanthracene

The key intermediate, 9,10-dihydro-9,10-benzenoanthracene-2,3,6,7,14,15-hexayl , can be synthesized starting from triptycene or related polycyclic aromatic hydrocarbons. For example, bromination of triptycene under controlled conditions yields hexabrominated derivatives, which serve as versatile intermediates for further functionalization.

Example Synthesis of Hexabromo Derivative:

Step Conditions and Reagents Yield (%) Notes
Bromination of Triptycene Triptycene dissolved in chloroform, iron filings as catalyst, bromine added dropwise, reflux 1 hour 61% Produces 2,3,6,7,14,15-hexabromo derivative
Purification Silica gel filtration, recrystallization from acetone - White crystalline product, mp >350°C

This hexabromo intermediate (C20H8Br6) is pivotal for subsequent substitution reactions to introduce biphenyl carboxylic acid groups.

Coupling with Biphenyl-4-carboxylic Acid Groups

The hexabromo intermediate can undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling with biphenyl-4-boronic acid derivatives to install the biphenyl moieties.

Typical Reaction Conditions:

  • Catalyst: Pd(PPh3)4 or similar palladium complexes
  • Base: K2CO3 or Na2CO3 in aqueous/organic solvent mixture
  • Solvent: Toluene, DMF, or dioxane
  • Temperature: 80-110 °C
  • Reaction Time: 12-24 hours

Following coupling, the biphenyl groups bearing carboxylic acid functions are introduced either directly or via subsequent hydrolysis of ester precursors.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for purity
  • Melting point determination

Data Table Summarizing Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield (%) Notes
1 Triptycene Starting material Commercially available - Base polycyclic hydrocarbon
2 2,3,6,7,14,15-Hexabromo-9,10-dihydrobenzenoanthracene Electrophilic bromination Br2, Fe filings, chloroform, reflux 1 h 61% Key hexasubstituted intermediate
3 Hexakis(biphenyl-4-carboxylate) derivative (protected) Suzuki-Miyaura coupling Pd catalyst, biphenyl-4-boronic acid, base 50-80% Coupling step to install biphenyl groups
4 Final hexakis carboxylic acid compound Hydrolysis/Deprotection Acid/base hydrolysis if esters used 70-90% Conversion to free carboxylic acid groups
5 Purified final compound Purification Recrystallization, chromatography - Confirmed by NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or hydroxyl groups .

Scientific Research Applications

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’,4’‘’‘’‘’‘’,4’‘’‘’‘’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1’-biphenyl]-4-carboxylic acid) involves its interaction with specific molecular targets. The biphenyl groups can interact with proteins and other biomolecules, potentially altering their function. The central core can also participate in various chemical reactions, influencing the overall activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of polycarboxylic aromatic ligands. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Dihydrobenzenoanthracene 6× [1,1'-biphenyl]-4-carboxylic acid ~1,200 (estimated) MOFs, self-assembly, sensors
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) (ETTC) Ethene 4× [1,1'-biphenyl]-4-carboxylic acid 872.92 Porous materials, fluorescence
4',4''',4''''',4'''''''-(1,1,2,2-Ethenetetrayl)tetrakis(biphenyl-3,5-dicarboxylic acid) Ethene 4× biphenyl-3,5-dicarboxylic acid 988.90 High-connectivity MOFs
4',4'''-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)bis([1,1'-biphenyl]-4-carboxylic acid) (L1) Anthracene 2× [1,1'-biphenyl]-4-carboxylic acid ~700 (estimated) Fluorescent coordination polymers

Key Differences:

Substitution Density : The target compound’s hexakis substitution provides six binding sites, enabling higher connectivity in MOFs compared to tetrakis or bis analogues like ETTC or L1 .

Solubility: Carboxylic acid groups improve solubility in polar solvents (e.g., DMF, THF) compared to non-functionalized PAHs. However, the bulky core may reduce solubility relative to smaller ligands like L1 .

Research Findings:

  • Coordination Chemistry : Hexacarboxylate ligands (e.g., the target compound) form 3D MOFs with rare-earth metals (e.g., Pr in ), exhibiting strong fluorescence due to ligand-to-metal energy transfer .
  • Self-Assembly : ETTC analogues self-assemble into porous networks via hydrogen bonding and π-π stacking, whereas the target compound’s higher symmetry may favor crystalline frameworks with larger pore volumes .
  • Thermal Stability: PAH-based ligands (e.g., dihydrobenzenoanthracene derivatives) show higher thermal stability (>300°C) than ethene-linked systems due to aromatic core rigidity .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including core formation (e.g., dihydrobenzenoanthracene) and subsequent functionalization with biphenylcarboxylic acid groups. Key challenges include:

  • Regioselectivity : Ensuring precise substitution at all six positions of the anthracene-derived core.
  • Purity Control : Byproducts from incomplete esterification or oxidation require rigorous purification (e.g., column chromatography, recrystallization in DMF/ethanol mixtures).
  • Yield Optimization : Use of catalysts (e.g., Pd for coupling reactions) and inert atmospheres to minimize side reactions . Methodological validation involves HPLC (>98% purity) and MALDI-TOF for mass confirmation .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at room temperature, shielded from light and moisture. The compound’s ester groups are prone to hydrolysis in humid environments, and the extended π-system may degrade under UV exposure .

Q. How can solubility issues in polar solvents be addressed during experimental workflows?

The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO final concentration). Sonication at 40°C for 30 minutes enhances dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s supramolecular assembly in metal-organic frameworks (MOFs)?

Q. How does the compound’s electronic structure influence its performance in optoelectronic devices?

The extended conjugation and electron-withdrawing carboxylic acid groups enable tunable HOMO-LUMO gaps (3.1–3.4 eV via cyclic voltammetry). Time-resolved fluorescence spectroscopy reveals excited-state lifetimes (~5 ns), supporting applications in organic light-emitting diodes (OLEDs) as electron-transport layers .

Q. What safety protocols mitigate risks associated with skin/eye exposure during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • First Aid : For skin contact, wash with 10% ethanol/water solution; for eye exposure, rinse with saline for 15 minutes .

Key Methodological Takeaways

  • Synthesis : Prioritize Pd-catalyzed coupling for regioselective functionalization.
  • Characterization : Combine XRD with variable-temperature NMR for dynamic structural insights.
  • Applications : Leverage computational tools to design MOFs or optoelectronic materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.